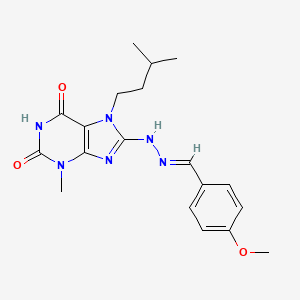
7-Hydroxy-8-(phenyldiazenyl)-2,3-dihydrocyclopenta(C)chromen-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Hydroxy-8-(phenyldiazenyl)-2,3-dihydrocyclopenta©chromen-4(1H)-one: is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a chromenone core with a phenyldiazenyl group and a hydroxy substituent, making it an interesting subject for research in organic chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-8-(phenyldiazenyl)-2,3-dihydrocyclopenta©chromen-4(1H)-one typically involves multiple steps:
Formation of the Chromenone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyldiazenyl Group: This step often involves the diazotization of aniline derivatives followed by coupling with the chromenone core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.
化学反应分析
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The phenyldiazenyl group can be reduced to form aniline derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of aniline derivatives.
Substitution: Formation of ethers or esters.
科学研究应用
Chemistry
In chemistry, 7-Hydroxy-8-(phenyldiazenyl)-2,3-dihydrocyclopenta©chromen-4(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo specific reactions makes it useful in labeling and tracking biological molecules.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties. The presence of the phenyldiazenyl group suggests possible applications in cancer treatment, as similar structures have shown activity against certain cancer cell lines.
Industry
In the industrial sector, this compound can be used in the production of dyes and pigments due to its chromophore properties. Its stability and reactivity make it suitable for various applications in material science.
作用机制
The mechanism of action of 7-Hydroxy-8-(phenyldiazenyl)-2,3-dihydrocyclopenta©chromen-4(1H)-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, while the phenyldiazenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
7-Hydroxy-8-(phenyldiazenyl)-2,3-dihydrochromen-4(1H)-one: Similar structure but lacks the cyclopenta ring.
8-(Phenyldiazenyl)-2,3-dihydrocyclopenta©chromen-4(1H)-one: Lacks the hydroxy group.
7-Hydroxy-2,3-dihydrocyclopenta©chromen-4(1H)-one: Lacks the phenyldiazenyl group.
Uniqueness
The presence of both the hydroxy and phenyldiazenyl groups in 7-Hydroxy-8-(phenyldiazenyl)-2,3-dihydrocyclopenta©chromen-4(1H)-one makes it unique
属性
分子式 |
C18H14N2O3 |
|---|---|
分子量 |
306.3 g/mol |
IUPAC 名称 |
7-hydroxy-8-phenyldiazenyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C18H14N2O3/c21-16-10-17-14(12-7-4-8-13(12)18(22)23-17)9-15(16)20-19-11-5-2-1-3-6-11/h1-3,5-6,9-10,21H,4,7-8H2 |
InChI 键 |
XRBPFCCDLOJHKP-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C1)C(=O)OC3=CC(=C(C=C23)N=NC4=CC=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[2-(4-bromophenyl)-2-oxoethyl]-3-methyl-8-(4-methyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11985082.png)

![N-{4-[(4E)-4-(4-chlorobenzylidene)-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B11985101.png)
![2-fluoro-N-(2,2,2-trichloro-1-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11985106.png)


![Allyl (2E)-2-(4-isopropylbenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11985124.png)
![(2Z)-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-4,4,4-trifluoro-1-phenylbutane-1,3-dione](/img/structure/B11985140.png)

![2-Naphthalenol, 1-[[(3-bromophenyl)imino]methyl]-](/img/structure/B11985143.png)


![2-[(4-Chlorophenyl)amino]-3-((E)-[(4-chlorophenyl)imino]methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11985153.png)
![(5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11985154.png)
